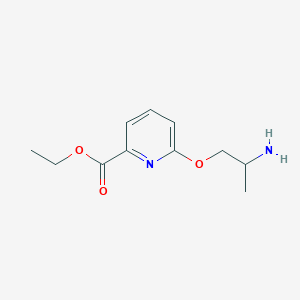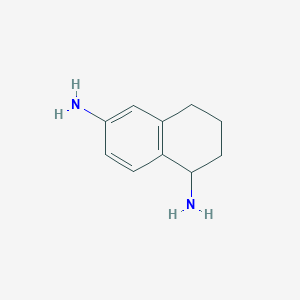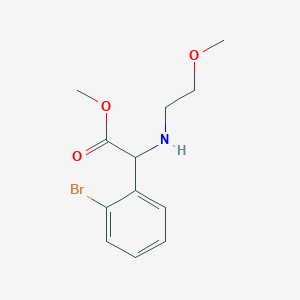
Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate is an organic compound that belongs to the class of esters It features a bromophenyl group, a methoxyethylamino group, and an acetate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate typically involves the following steps:
Amination: The attachment of the methoxyethylamino group.
Esterification: The formation of the acetate ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in drug discovery and development.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-chlorophenyl)-2-((2-methoxyethyl)amino)acetate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(2-fluorophenyl)-2-((2-methoxyethyl)amino)acetate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Propriétés
Formule moléculaire |
C12H16BrNO3 |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
methyl 2-(2-bromophenyl)-2-(2-methoxyethylamino)acetate |
InChI |
InChI=1S/C12H16BrNO3/c1-16-8-7-14-11(12(15)17-2)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3 |
Clé InChI |
PVMUPILIQGAEKL-UHFFFAOYSA-N |
SMILES canonique |
COCCNC(C1=CC=CC=C1Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


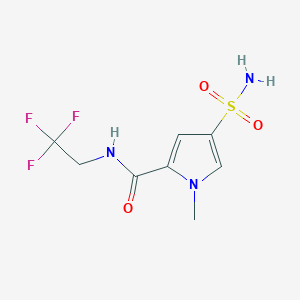
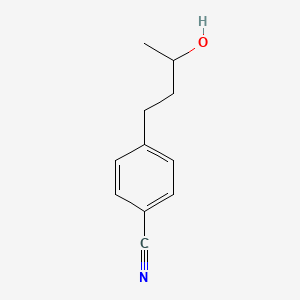
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
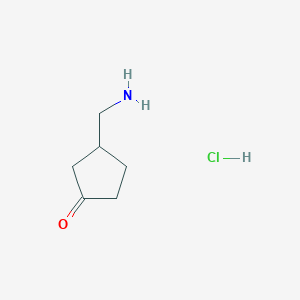
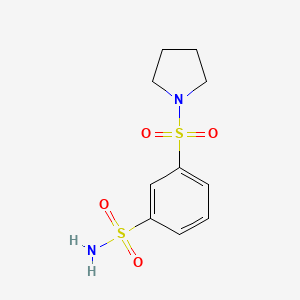
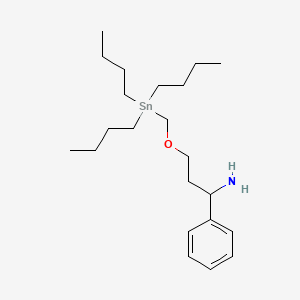
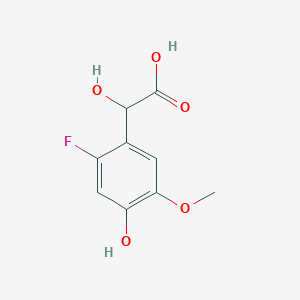
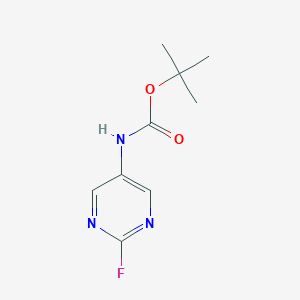


![3-[Ethyl(phosphonomethyl)amino]propanoic acid hydrochloride](/img/structure/B13517845.png)
